

The Discovery and Enduring Legacy of 4-Aminoacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Aminophenyl)acetamide

Cat. No.: B1267592

[Get Quote](#)

An in-depth exploration of the synthesis, historical significance, and analytical data of a pivotal chemical intermediate.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is an aromatic amine that emerged in the late 19th century, a period of burgeoning innovation in synthetic chemistry.^{[1][2]} While the precise individual credited with its initial synthesis remains unrecorded, its discovery was intrinsically linked to the burgeoning aniline dye industry.^[1] This compound quickly transcended its origins in color chemistry to become a cornerstone in the development of pharmaceuticals, most notably as a precursor to early analgesic and antipyretic drugs.^{[1][3]} This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of 4-Aminoacetanilide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminoacetanilide is a white to slightly reddish crystalline solid that tends to darken upon exposure to air.^[3] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(4-aminophenyl)acetamide	[4]
Other Names	p-Aminoacetanilide, N-Acetyl-p-phenylenediamine	[4][5]
CAS Number	122-80-5	[4]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[4]
Molar Mass	150.18 g/mol	[4]
Melting Point	164–167 °C	[4]
Boiling Point	267 °C	[4]
Solubility in water	0.1-1 g/100 mL at 25 °C	[4]

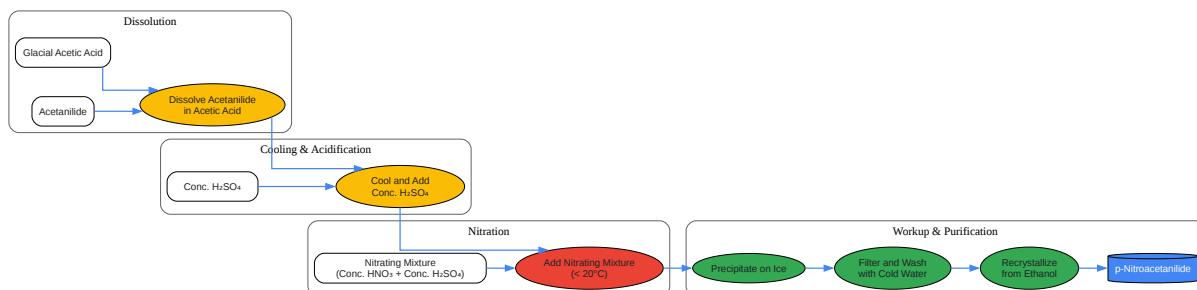
Historical Synthesis Protocols

The industrial production of 4-Aminoacetanilide has historically relied on a two-step process starting from acetanilide. This involves the nitration of acetanilide to form p-nitroacetanilide, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of Acetanilide to p-Nitroacetanilide

The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, with the para isomer being the major product due to reduced steric hindrance.[6][7]

This protocol is a representative method for the synthesis of p-nitroacetanilide.


Materials:

- Acetanilide
- Glacial acetic acid
- Concentrated sulfuric acid

- Fuming nitric acid
- Crushed ice
- Ethanol (for recrystallization)

Procedure:

- In a beaker, dissolve 3 grams of finely powdered acetanilide in glacial acetic acid, gently warming if necessary to achieve complete dissolution.[6]
- Cool the solution and slowly add concentrated sulfuric acid with constant stirring. The mixture will become warm.[6]
- Place the beaker in an ice bath to cool the solution.[6]
- In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture.[8]
- Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 20°C with constant stirring.[6]
- After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[6]
- Pour the reaction mixture onto 100 grams of crushed ice with stirring to precipitate the crude p-nitroacetanilide.[6]
- Filter the resulting crystals and wash thoroughly with cold water to remove any residual acid. [6]
- Recrystallize the crude product from ethanol to yield purified p-nitroacetanilide.[6]

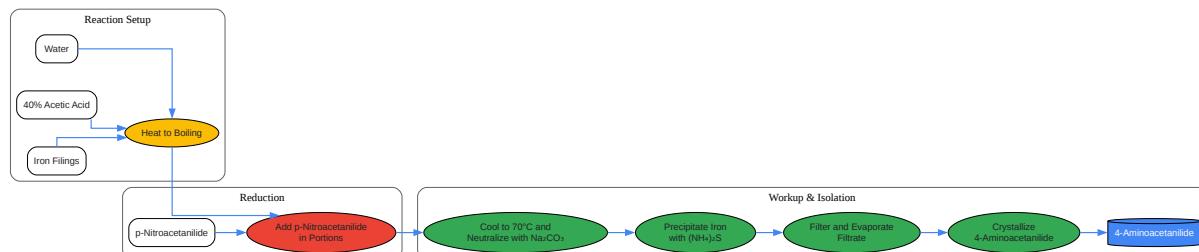
[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the nitration of acetanilide.

Step 2: Reduction of p-Nitroacetanilide to 4-Aminoacetanilide

A historical method for the reduction of the nitro group involves the use of iron filings in an acidic medium. This method was widely used in the early 20th century.[9]

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming (1937).[9]


Materials:

- p-Nitroacetanilide (moist)

- Iron filings
- 40% Acetic acid
- Water
- Sodium carbonate
- Ammonium sulfide

Procedure:

- In a vessel equipped with a stirrer, heat a mixture of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water to boiling.[9]
- To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions.[9]
- Continue boiling for 10 minutes after the final addition. A spot test on filter paper should show a colorless solution.[9]
- Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.[9]
- Complete the precipitation of iron by adding a minimal amount of ammonium sulfide. A spot test with sodium sulfide should show no coloration.[9]
- Filter the reaction mixture and evaporate the filtrate to a volume of 400 ml.[9]
- Upon cooling, 4-Aminoacetanilide will crystallize as long needles. A second crop can be obtained by further evaporation of the mother liquor.[9]

[Click to download full resolution via product page](#)

Figure 2. Historical workflow for the reduction of p-nitroacetanilide.

Alternative Synthesis: Acetylation of p-Phenylenediamine

A more direct route to 4-Aminoacetanilide is the selective acetylation of p-phenylenediamine. This method avoids the use of nitrating agents and subsequent reduction steps.

Experimental Protocol: Acetylation of p-Phenylenediamine

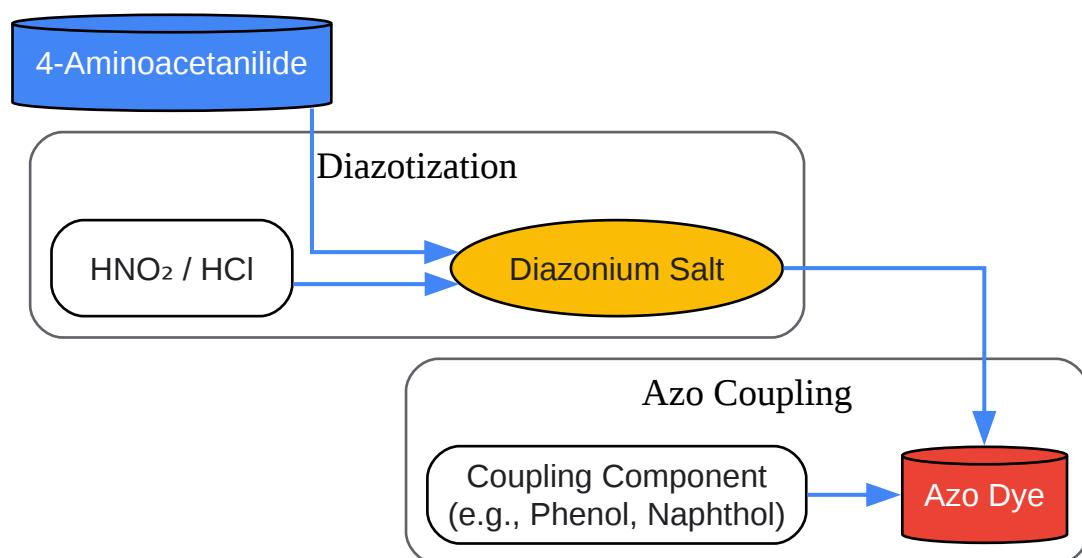
This protocol describes a modern approach to the synthesis of 4-Aminoacetanilide.[\[10\]](#)

Materials:

- p-Phenylenediamine
- Ethyl acetate
- Acetic acid
- Triethylenediamine (catalyst)
- n-Butanol (for washing)

Procedure:

- In a four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix well. [\[10\]](#)
- Under a nitrogen atmosphere, heat the mixture to 65-90°C. [\[10\]](#)
- Add 10.00 g of acetic acid dropwise. After the addition, maintain the reaction temperature at 78-82°C for 6 hours. [\[10\]](#)
- After the reaction is complete, cool the mixture to 15-25°C and let it stand for 6.5 hours to allow for crystallization. [\[10\]](#)
- Filter the product and wash the filter cake with n-butanol. [\[10\]](#)
- Dry the product in a vacuum oven at 80°C for 6 hours to obtain white crystals of 4-Aminoacetanilide. [\[10\]](#)


Historical and Industrial Significance

Pivotal Intermediate in the Azo Dye Industry

The primary amino group of 4-Aminoacetanilide can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. [\[1\]](#) These dyes have been instrumental in the textile, paper, and leather industries. [\[5\]](#) Specific examples of dyes synthesized using 4-Aminoacetanilide as an intermediate include:

- Disperse Yellow G [\[1\]](#)

- Direct Acid-Resistant Vermilion 4BS[1]
- Acid-Resistant Fuchsia 6B[1]
- Active Blue AG[1]
- Black Salt ANB[1]
- Neutral Brilliant Blue GL[1]

[Click to download full resolution via product page](#)

Figure 3. Generalized pathway for azo dye synthesis from 4-aminoacetanilide.

A Precursor in Pharmaceutical Synthesis

4-Aminoacetanilide played a crucial role in the history of analgesic and antipyretic medications as a key intermediate in the synthesis of phenacetin and paracetamol (acetaminophen).

Phenacetin Synthesis: Phenacetin, a once widely used pain reliever and fever reducer, can be synthesized from 4-Aminoacetanilide via the Williamson ether synthesis. This involves the formation of a phenoxide from the corresponding p-aminophenol derivative, followed by reaction with an ethyl halide. Although phenacetin has been largely withdrawn from the market due to its adverse effects, its synthesis represents a significant historical application of 4-Aminoacetanilide.[11][12]

Paracetamol (Acetaminophen) Synthesis: Paracetamol, one of the most widely used over-the-counter analgesics, can be synthesized from 4-Aminoacetanilide. The process involves the diazotization of the amino group of 4-Aminoacetanilide, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group, thereby forming paracetamol.

Conclusion

From its origins in the vibrant world of 19th-century dye chemistry to its pivotal role in the development of modern pharmaceuticals, 4-Aminoacetanilide has proven to be a remarkably versatile and enduring chemical intermediate. Its straightforward synthesis and reactive functional groups have made it an invaluable building block in organic synthesis for over a century. The historical context of its discovery and application underscores the interconnectedness of different fields of chemical industry and the profound impact that a single molecule can have on technological and medical progress. This guide has provided a detailed overview of its discovery, historical synthesis, and key applications, offering valuable insights for today's researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemneo.com [chemneo.com]
- 3. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 5. 4'-Aminoacetanilide [myskinrecipes.com]
- 6. byjus.com [byjus.com]
- 7. collegedunia.com [collegedunia.com]
- 8. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 9. prepchem.com [prepchem.com]

- 10. 4'-Aminoacetanilide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of 4-Aminoacetanilide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267592#discovery-and-history-of-4-aminoacetanilide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com